2-Amino-4-methylhexanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-methylhexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQAYQGFFZOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-42-2 | |
| Record name | 2-amino-4-methylhexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylhexanoic acid hydrochloride involves the reaction of 4-methylhexanoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: None required
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-methylhexanoic acid and ammonia
Reaction Vessel: Large-scale reactors
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-4-methylhexanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Substituted amines or amides
Scientific Research Applications
Pharmaceutical Research and Development
(2S)-2-Amino-4-methylhexanoic acid hydrochloride is used as a reference standard in pharmaceutical research and development. It helps in the identification, quantification, and purity assessment of L-isoleucine in pharmaceutical formulations and biological samples, which is crucial for ensuring the accuracy and consistency of tested materials in drug development and quality control.
Biochemical Research
In biochemical research, 2-Amino-4-methylhexanoic acid hydrochloride is utilized to study protein structure and function. As a building block of proteins, L-isoleucine's specific positioning influences protein folding and activity. The high purity of the hydrochloride salt allows researchers to study the impact of L-isoleucine on protein behavior in a controlled manner.
Plant Resistance Induction
Natural 2-amino-3-methylhexanoic acid (AMHA) has been shown to induce plant resistance to temperature stress and pathogen infection .
Temperature Stress: Pretreatment with AMHA can induce resistance to both high and low temperatures in plants such as wheat, strawberry, and tomato seedlings . AMHA pretreatment protected wheat leaves from damage caused by B. graminis, and it effectively elicited wheat resistance against powdery mildew by suppressing fungal growth and infection on plants .
Pathogen Infection: AMHA pretreatment can also induce plant defense against TSWV (Tomato spotted wilt virus) infection, even at very low concentrations .
Synthesis and Industrial Applications
The synthesis of (2S)-2-amino-4-methylhexanoic acid hydrochloride typically starts with leucine and uses batch processing methods to scale up production while maintaining quality and consistency. These reactions allow for the synthesis of various derivatives that can be used in different scientific and industrial applications.
Role in Biological Systems
This compound plays a crucial role in biological systems, being involved in protein synthesis and metabolism. Research indicates that it interacts with specific molecular targets involved in amino acid metabolism and acts as a substrate for enzymatic reactions critical for protein biosynthesis and cellular metabolism. Variations in its concentration can affect protein structure and function.
Structural Relationships with Other Compounds
Several compounds share structural similarities with (2S)-2-amino-4-methylhexanoic acid hydrochloride:
- Leucine: An essential amino acid involved in protein synthesis and a precursor to several metabolic pathways.
- Isoleucine: An essential branched-chain amino acid important for muscle metabolism and immune function.
- Valine: Another branched-chain amino acid that plays a role in muscle growth and energy production.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. It may also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 2-amino-4-methylhexanoic acid hydrochloride and analogous compounds:
Key Observations:
- Chain Length and Branching: The target compound’s hexanoic acid backbone distinguishes it from shorter-chain analogs like (2S)-2-amino-4-methoxy-butanoic acid HCl (C4) .
- Functional Groups: The phenol group in 2-amino-5-methylphenol HCl and the aromatic ring in 4-(aminomethyl)-2-methylbenzoic acid HCl introduce electronic effects absent in aliphatic derivatives.
- Stereochemistry: The trans-cyclohexyl derivative and (2S)-configured butanoic acid emphasize the role of stereochemistry in biological activity.
Challenges:
- Hydrochloride salt formation often requires careful pH control to avoid decomposition.
- Alkyne-containing compounds (e.g., hex-5-ynoic acid) demand inert conditions to prevent side reactions .
Biological Activity
2-Amino-4-methylhexanoic acid hydrochloride, also known as L-isoleucine hydrochloride, is a significant amino acid derivative that plays crucial roles in biological systems. This compound is a hydrochloride salt of the amino acid 2-amino-4-methylhexanoic acid, which is essential for protein synthesis and various metabolic processes. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H15ClN2O2
- Molecular Weight: Approximately 178.66 g/mol
- Solubility: Highly soluble in water due to its hydrochloride form, enhancing its applications in biochemical research.
The biological activity of this compound is primarily attributed to its role as a substrate in protein synthesis and its interaction with various molecular targets:
- Protein Synthesis:
-
Metabolism Modulation:
- Interacts with enzymes involved in amino acid metabolism, potentially modulating their activity.
- Influences neurotransmitter activity, indicating potential therapeutic effects in neurological contexts .
-
Therapeutic Potential:
- Investigated for its role in muscle metabolism and recovery, particularly in sports medicine .
- May have applications in treating conditions related to amino acid deficiencies or metabolic disorders.
Biological Activities
This compound exhibits several notable biological activities:
- Buffering Capacity: Functions as a non-ionic organic buffer in physiological conditions, maintaining pH stability .
- Cytotoxicity Studies: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is needed to establish therapeutic indices .
Table 1: Summary of Biological Activities
Case Study: Muscle Recovery
A study investigated the impact of L-isoleucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved muscle repair markers compared to a control group. This suggests that this compound may enhance recovery through its role in protein metabolism .
Case Study: Neurotransmitter Modulation
Research has shown that this compound can interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. In animal models, administration led to enhanced neurotransmitter release, indicating its possible use in treating mood disorders .
Q & A
Q. What mechanistic studies are recommended to elucidate its anti-inflammatory action?
- Methodological Answer :
- Target identification : Perform ligand-binding assays (e.g., SPR) to screen for interactions with 5-HT receptors or histamine pathways.
- Gene expression profiling : Use RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- In vivo imaging : Track leukocyte migration in zebrafish models to assess inhibition of adhesion molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
